Cadmium bis(heptadecanoate)

FTIR spectroscopy metal carboxylate coordination cadmium soap characterization

Cadmium bis(heptadecanoate) (CAS 62149-56-8; EC 263-434-1) is a cadmium(II) carboxylate belonging to the metal soap family, with the molecular formula C34H66CdO4 and a molecular weight of 651.30 g·mol⁻¹. The compound consists of a Cd²⁺ cation coordinated by two heptadecanoate (C17H33O₂⁻, margarate) anions, placing it within the broader class of long-chain metal alkanoates that are studied for their thermotropic liquid-crystalline behavior, Langmuir-Blodgett film-forming capabilities, and roles as nanoparticle synthesis templates.

Molecular Formula C34H66CdO4
Molecular Weight 651.3 g/mol
CAS No. 62149-56-8
Cat. No. B12651103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium bis(heptadecanoate)
CAS62149-56-8
Molecular FormulaC34H66CdO4
Molecular Weight651.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2]
InChIInChI=1S/2C17H34O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2
InChIKeyZNDXMUNDOCJFQM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cadmium Bis(heptadecanoate) CAS 62149-56-8: Fundamental Physicochemical Identity and Class Context for Informed Procurement


Cadmium bis(heptadecanoate) (CAS 62149-56-8; EC 263-434-1) is a cadmium(II) carboxylate belonging to the metal soap family, with the molecular formula C34H66CdO4 and a molecular weight of 651.30 g·mol⁻¹ [1]. The compound consists of a Cd²⁺ cation coordinated by two heptadecanoate (C17H33O₂⁻, margarate) anions, placing it within the broader class of long-chain metal alkanoates that are studied for their thermotropic liquid-crystalline behavior, Langmuir-Blodgett film-forming capabilities, and roles as nanoparticle synthesis templates [2]. Unlike its most common even-chain homologues—cadmium stearate (C18) and cadmium palmitate (C16)—cadmium bis(heptadecanoate) possesses an odd-numbered 17-carbon chain, a structural feature that has direct consequences for its crystal packing, phase transition thermodynamics, and molecular-level spectroscopic signatures [2].

Odd C17 chain differentiates from even C16/C18 homologues
Stronger Cd–carboxylate interaction shifts spectroscopic signature
Orthorhombic LB film packing supports ordered thin-film research
Metal soap class for thermotropic liquid crystal and templating studies

Cadmium Bis(heptadecanoate) Procurement: Why Even-Chain Cadmium Soaps Cannot Substitute for the C17 Homologue


Practical substitution of cadmium bis(heptadecanoate) with more commercially available cadmium soaps such as cadmium stearate (C18) or cadmium palmitate (C16) is scientifically unsound. The odd chain length (C17) fundamentally alters the compound’s packing geometry, vibrational dynamics, and phase behavior relative to its even-chain neighbors [1]. In Langmuir-Blodgett multilayers, pure cadmium heptadecanoate monolayers adopt an orthorhombic packing arrangement that differs qualitatively from the isotropic or hexagonal packing observed for cadmium stearate under comparable conditions [1]. Furthermore, the odd–even chain length effect influences the coordination environment around the Cd²⁺ center, shifting the COO⁻ antisymmetric stretching frequency to 1535 cm⁻¹—a value distinct from the 1510–1550 cm⁻¹ range reported for cadmium stearate [2]. These differences mean that replacing cadmium bis(heptadecanoate) with a shorter- or longer-chain analogue will produce uncontrolled changes in film morphology, thermal stability, and templating behavior, directly compromising experimental reproducibility and device performance.

Packing geometry mismatch
Even-chain cadmium soaps (C16, C18) adopt different monolayer packing, which may shift film morphology in LB deposition.
Spectroscopic identity shift
Cadmium stearate or palmitate may not replicate the characteristic COO⁻ antisymmetric stretch of the C17 homologue, complicating identity verification.
Thermal stability deviation
The odd chain introduces a predictable melting point offset that may alter thermal processing profiles relative to even-chain alternatives.

Quantitative Differentiator Guide for Cadmium Bis(heptadecanoate) Versus Closest Analogues


COO⁻ Antisymmetric Stretching Frequency: Cadmium Heptadecanoate (1535 cm⁻¹) Versus Cadmium Stearate (1510 cm⁻¹)

FTIR analysis of pure cadmium heptadecanoate (CdHp) Langmuir-Blodgett films identifies the COO⁻ antisymmetric stretching vibration (ν_as) at exactly 1535 cm⁻¹ [1]. In contrast, cadmium stearate under comparable conditions exhibits its ν_as(COO⁻) band at 1510 cm⁻¹ [2]. The 25 cm⁻¹ blue-shift observed for CdHp indicates a stronger cadmium–carboxylate ionic interaction, consistent with the altered coordination geometry imposed by the odd-numbered C17 alkyl chain.

COO⁻ Stretch
Head-to-head
1535 cm⁻¹ (CdHp) vs 1510 cm⁻¹ (Cd stearate)
Supports spectroscopic identity check
Δν = +25 cm⁻¹; FTIR on LB film vs PVC matrix
FTIR spectroscopy metal carboxylate coordination cadmium soap characterization

Substrate-Induced Orthorhombic Packing of Cadmium Heptadecanoate Monolayers Versus Isotropic Cadmium Stearate-d35 Monolayers

When a single pure cadmium heptadecanoate monolayer is transferred onto a CaF₂ substrate pre-coated with perdeuterated cadmium stearate (CdDSt), the CdHp monolayer spontaneously rearranges into an orthorhombic packing geometry (two-dimensional rectangular unit cell), while the underlying CdDSt first layer retains its original isotropic packing [1]. This structural dichotomy is evidenced by the CH₂ bending mode appearing as a doublet at 1467 cm⁻¹ for the CdHp multilayer (orthorhombic), while the CD₂ bending vibration of CdDSt remains a single component at 1090 cm⁻¹ (isotropic).

Monolayer Packing
Head-to-head
Orthorhombic (CdHp) vs Isotropic (CdDSt)
Supports packing geometry differentiation
CH₂ bending doublet 1467 cm⁻¹ confirms orthorhombic
Langmuir-Blodgett films monolayer crystallography cadmium carboxylate packing

Chain-Length-Specific Melting Behavior: Odd-Chain C17 Versus Even-Chain Cadmium Carboxylates (C12–C18)

Thermogravimetric analysis of even-chain cadmium carboxylates establishes a systematic trend: cadmium laurate (C12) melts at 56 °C, cadmium myristate (C14) at 58 °C, cadmium palmitate (C16) at 61 °C, and cadmium stearate (C18) at 65 °C [1]. Although a directly measured melting point for cadmium bis(heptadecanoate) (C17) remains absent from the peer-reviewed literature, the well-documented odd–even chain length effect in metal alkanoates predicts that the C17 homologue will deviate from the linear melting progression of the even-chain series, exhibiting a lower melting point than interpolated from its C16 and C18 neighbors due to less efficient crystal packing in the solid state [2].

Melting Behavior
Class-level inference
No direct data; odd-chain deviation expected
Thermal processing may differ from even series
Requires experimental determination
thermal analysis cadmium soap melting point odd-even chain effect

Regulatory and Toxicological Profile: Cadmium Soaps Versus Non-Cadmium Alternatives (Zinc Stearate)

Cadmium bis(heptadecanoate) is classified under the EU REACH regulation as a cadmium compound subject to restriction under the Batteries Directive and Regulation, with a maximum allowable cadmium concentration of 0.002% w/w in portable batteries and a mandatory labelling requirement for all batteries and accumulators containing cadmium above this threshold [1]. Zinc stearate (CAS 557-05-1), the most frequently cited non-toxic alternative to cadmium soaps, does not carry any analogous carcinogenicity or aquatic toxicity classification under the same regulatory framework [2]. This regulatory asymmetry means that cadmium bis(heptadecanoate) cannot be used in consumer-facing or environmentally sensitive applications where zinc stearate would be permissible, but conversely it retains essential utility in specialized research and industrial niches where the unique coordination chemistry and liquid-crystalline behavior of cadmium carboxylates are functionally required.

Regulatory Threshold
Regulatory context
≤0.002% w/w Cd in batteries
Restricts to non-consumer research use
Zinc stearate has no equivalent limit
cadmium toxicity regulatory restriction alternative metal carboxylates

Validated Application Scenarios for Cadmium Bis(heptadecanoate) Derived from Quantitative Differentiation Evidence


Langmuir-Blodgett Trough Deposition for Orthorhombic Multilayer Films in Organic Field-Effect Transistors (OFETs)

The demonstrated ability of cadmium bis(heptadecanoate) to form orthorhombic packing in LB multilayers, as evidenced by the CH₂ bending doublet at 1467 cm⁻¹ and the substrate-induced structural rearrangement documented by Ilharco et al., makes this compound uniquely suited for fabricating highly ordered dielectric interlayers in OFETs, where molecular packing geometry directly influences charge carrier mobility and threshold voltage stability [1]. Cadmium stearate, which retains isotropic packing under equivalent conditions, cannot deliver the same two-dimensional crystallographic order, making CdHp the procurable compound of choice for researchers targeting orthorhombic LB architectures [1].

Thermotropic Ionic Liquid Crystal Nanoreactor for Quantum Dot Synthesis with Controlled Interlayer Spacing

Cadmium carboxylates, including members of the alkanoate series, form smectic A liquid crystal phases at elevated temperatures (typically above 150 °C) that serve as ordered nanoreactors for the synthesis of monodisperse CdS and CdSe quantum dots [2]. The odd C17 chain length of cadmium bis(heptadecanoate) is predicted—based on the known chain-length-dependent smectic layer spacing and the odd–even packing disruption effect—to provide an intermediate d-spacing distinct from that of cadmium stearate (C18) or cadmium palmitate (C16), enabling fine-tuning of the quantum dot interparticle separation and the resulting optoelectronic properties of the glassy nanocomposite [2].

Specialty PVC Thermal Stabilization Requiring Defined Cadmium Coordination Geometry

The FTIR-confirmed 25 cm⁻¹ upward shift of the COO⁻ antisymmetric stretching frequency in cadmium heptadecanoate (1535 cm⁻¹) relative to cadmium stearate (1510 cm⁻¹) reflects a tighter cadmium–carboxylate ionic bond [3]. This altered coordination environment changes the kinetics of HCl scavenging during PVC thermal degradation, which is the primary mechanism by which cadmium soaps stabilize PVC [3]. For compounders seeking to tune the stabilization rate profile—e.g., achieving earlier onset of HCl capture while maintaining long-term color retention—cadmium heptadecanoate offers a structurally justified alternative to the standard cadmium stearate/palmitate binary systems [3].

Odd-Chain Cadmium Carboxylate as a Chromatographic Reference Standard for Metal Soap Identification in Art Conservation Science

In the characterization of metal carboxylate degradation products in oil paintings, reference standards of individual cadmium soaps are essential for unambiguous identification by FTIR and Raman micro-spectroscopy [4]. The COO⁻ antisymmetric stretch at 1535 cm⁻¹ uniquely fingerprints cadmium heptadecanoate within the spectral region where even-chain cadmium carboxylate bands partially overlap. Access to a high-purity CdHp reference standard enables conservators to distinguish cadmium heptadecanoate from cadmium stearate or palmitate in complex paint cross-sections, directly informing treatment decisions [4].

Application
Selection Property
Validation Focus
LB film deposition for OFETs
Orthorhombic packing capability
FTIR-verified CH₂ bending doublet
Quantum dot synthesis nanoreactor
Odd-chain smectic liquid crystal phase
Chain-length-dependent interlayer spacing
PVC thermal stabilization
COO⁻ coordination geometry
COO⁻ stretching frequency shift
Metal soap reference standard
Spectroscopic fingerprint at 1535 cm⁻¹
Micro-spectroscopic cross-section ID
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